molecular formula C14H20O4 B009323 (2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol CAS No. 104322-67-0

(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol

Cat. No. B009323
M. Wt: 252.31 g/mol
InChI Key: BCACQGHYULTSHT-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol is a chemical compound with a molecular formula of C17H22O4. It is a chiral compound and is commonly referred to as DMEP. DMEP has been the subject of scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

DMEP has been studied for its potential use as a pharmaceutical agent. It has been shown to have antitumor, antifungal, and antiviral properties. DMEP has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

Mechanism Of Action

The mechanism of action of DMEP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DMEP may also work by modulating the activity of neurotransmitters in the brain, which could explain its potential use in the treatment of neurological disorders.

Biochemical And Physiological Effects

DMEP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. DMEP has also been shown to have antifungal and antiviral properties. In addition, DMEP has been shown to modulate the activity of neurotransmitters in the brain, which could potentially explain its use in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using DMEP in lab experiments is its ability to inhibit the growth and proliferation of cancer cells. This could be useful in the development of new cancer treatments. However, one limitation of using DMEP in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of DMEP.

Future Directions

There are several future directions for the study of DMEP. One area of research could focus on the development of new cancer treatments that incorporate DMEP. Another area of research could focus on the potential use of DMEP in the treatment of neurological disorders. Further research is also needed to determine the optimal dosage and potential side effects of DMEP.

properties

IUPAC Name

(2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-14(2)17-10-13(18-14)12(8-15)16-9-11-6-4-3-5-7-11/h3-7,12-13,15H,8-10H2,1-2H3/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCACQGHYULTSHT-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(CO)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@@H](CO)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol
Reactant of Route 2
(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol
Reactant of Route 3
(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol
Reactant of Route 4
(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol
Reactant of Route 5
(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol
Reactant of Route 6
Reactant of Route 6
(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol

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